![molecular formula C6H6B2O4S2 B3069720 Thieno[3,2-b]thiophene-2,5-diyldiboronic acid CAS No. 1281324-46-6](/img/structure/B3069720.png)
Thieno[3,2-b]thiophene-2,5-diyldiboronic acid
Overview
Description
Thieno[3,2-b]thiophene-2,5-diyldiboronic acid is a charge transport material commonly used in thin film transistors . It has very high carrier mobility due to the conjugation of the fused ring system and the high concentration of sulfur atoms .
Molecular Structure Analysis
The molecular formula of Thieno[3,2-b]thiophene-2,5-diyldiboronic acid is C6H6B2O4S2 . The compound is part of the covalent organic frameworks (COFs) incorporating thiophene-based building blocks .Chemical Reactions Analysis
The compound has been used in the synthesis of covalent organic frameworks (COFs) incorporating thiophene-based building blocks . The Stille coupling reaction was used instead of the Suzuki one to synthesize compound 3 .Physical And Chemical Properties Analysis
The molecular weight of Thieno[3,2-b]thiophene-2,5-diyldiboronic acid is 227.9 g/mol . It has 4 hydrogen bond donors and 6 hydrogen bond acceptors . The topological polar surface area is 137 Ų .Scientific Research Applications
Organic Light Emitting Diodes (OLEDs): TTDBA-based materials exhibit excellent electroluminescent properties, making them suitable for OLEDs. Their efficient light emission contributes to high-performance displays and lighting systems .
Organic Solar Cells (OSCs): Researchers have utilized TTDBA derivatives in the design of novel metal-free organic dyes for dye-sensitized solar cells. These materials have achieved conversion efficiencies of up to 6.23% .
Organic Field-Effect Transistors (OFETs): TTDBA-based compounds can serve as semiconductors in OFETs. Their charge transport properties make them valuable for electronic applications .
Biological and Medicinal Applications
Thieno[3,2-b]thiophene-2,5-diyldiboronic acid derivatives have shown promise in various biological contexts:
Antiviral Activity: Some TTDBA derivatives exhibit antiviral properties, potentially serving as candidates for antiviral drug development .
Antitumor Effects: Researchers have explored TTDBA-based compounds as potential antitumor agents. Their unique structure may interfere with cancer cell growth .
Antimicrobial Properties: TTDBA compounds may have applications as antimicrobial agents, contributing to the fight against bacterial infections .
Other Applications
Beyond the fields mentioned above, TTDBA derivatives have additional applications:
Mechanism of Action
Target of Action
Thieno[3,2-b]thiophene-2,5-diyldiboronic acid is primarily used as a charge transport material in thin film transistors . It has very high carrier mobility due to the conjugation of the fused ring system and the high concentration of sulfur atoms .
Mode of Action
The compound’s mode of action is largely due to its structural properties. The boronic acid ester group improves the solubility and enhances the charge transport properties . The conjugation of the fused ring system and the high concentration of sulfur atoms contribute to its high carrier mobility .
Biochemical Pathways
It’s known that the compound’s effectiveness as a charge transport material is due to the extension of π-conjugation by fusion of the thieno[3,2-b]thiophene moiety .
Pharmacokinetics
The compound’s solubility and charge transport properties suggest that it may have unique pharmacokinetic characteristics .
Result of Action
The primary result of Thieno[3,2-b]thiophene-2,5-diyldiboronic acid’s action is its ability to function as a charge transport material in thin film transistors . This leads to high carrier mobility, which is crucial for the performance of these devices .
Action Environment
The action of Thieno[3,2-b]thiophene-2,5-diyldiboronic acid can be influenced by environmental factors. For instance, the compound’s solubility can be affected by the solvent used, which in turn can impact its charge transport properties . .
properties
IUPAC Name |
(5-boronothieno[3,2-b]thiophen-2-yl)boronic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6B2O4S2/c9-7(10)5-1-3-4(14-5)2-6(13-3)8(11)12/h1-2,9-12H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFFDLFTXSSJBAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(S1)C=C(S2)B(O)O)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6B2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thieno[3,2-b]thiophene-2,5-diyldiboronic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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